4,4-Dimethylisochroman-1,3-dione
Overview
Description
4,4-Dimethylisochroman-1,3-dione, also known as DMC, is a heterocyclic compound with a wide range of applications in the fields of chemistry and biology. It is a powerful oxidizing agent and has been used in a variety of reactions, including oxidation of alcohols, oxidation of aldehydes, and oxidation of ketones. In addition, DMC has been studied extensively in the field of biochemistry and physiology, with its mechanism of action and biochemical and physiological effects being the focus of numerous scientific studies.
Scientific Research Applications
Synthesis and Reactivity
Research has explored the synthesis and reactivity of related compounds, providing insight into their potential applications. For instance, the synthesis, structure, and reactivity of antiaromatic compounds have been examined, demonstrating the creation of complex structures through self-condensation processes (Brook, Haltiwanger, & Koch, 1992). These methodologies can be applied to synthesize derivatives of 4,4-Dimethylisochroman-1,3-dione for various applications in organic chemistry.
Material Science Applications
Several studies focus on the material science applications of similar compounds. For example, derivatives of 1,4-dihydropyridine have been synthesized, showing unique properties such as aggregation-induced emission, piezochromism, and thermochromism (Lei et al., 2016). These properties are crucial for developing new materials with potential applications in sensing, imaging, and as stimuli-responsive materials.
Corrosion Inhibition
Research into spirocyclopropane derivatives, including compounds similar to 4,4-Dimethylisochroman-1,3-dione, has shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The study provides a comprehensive analysis of their inhibition performance, including experimental methods and theoretical studies, indicating their potential application in protecting metals from corrosion (Chafiq et al., 2020).
Fluorescent Chemical Sensors
Another application area is the development of fluorescent chemical sensors. Compounds synthesized from β-diketones have been utilized as chemosensors with selective sensing capabilities for metal ions like Co2+. These sensors exhibit reversible “on–off” fluorescence in response to specific ions, highlighting their potential in environmental monitoring and biological applications (Subhasri & Anbuselvan, 2014).
Chemical Synthesis and Catalysis
The development of new synthetic methodologies using ionic liquids as catalysts for the preparation of organic compounds has also been reported. For example, the synthesis of hexahydroquinolines using a novel Bronsted acidic ionic liquid illustrates the versatility of related compounds in facilitating organic reactions under solvent-free conditions (Zare et al., 2013).
properties
IUPAC Name |
4,4-dimethylisochromene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-11(2)8-6-4-3-5-7(8)9(12)14-10(11)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUOWARHXCWCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341842 | |
Record name | 4,4-Dimethylisochroman-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylisochroman-1,3-dione | |
CAS RN |
31952-55-3 | |
Record name | 4,4-Dimethylisochroman-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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